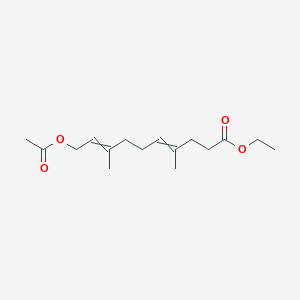
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is an ester compound characterized by its unique structure, which includes an acetyloxy group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate can be synthesized through esterification reactions. One common method involves the reaction of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the acetyloxy group being introduced through the acetylation of the hydroxyl group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and amines can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Produces 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and ethanol.
Oxidation: Can yield epoxides or hydroxylated derivatives.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate involves the hydrolysis of the ester bond to release the active carboxylic acid derivative. This active form can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the conjugated diene system.
Methyl butyrate: Another ester with a different alkyl group and no acetyloxy functionality.
Uniqueness
Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of an acetyloxy group and a conjugated diene system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
87519-29-7 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
ethyl 10-acetyloxy-4,8-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C16H26O4/c1-5-19-16(18)10-9-13(2)7-6-8-14(3)11-12-20-15(4)17/h7,11H,5-6,8-10,12H2,1-4H3 |
Clave InChI |
DDVRFHZWXPLIND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=CCCC(=CCOC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)


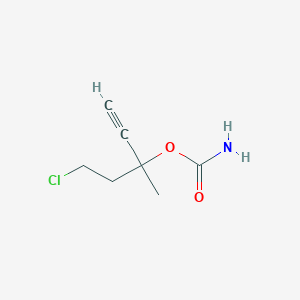
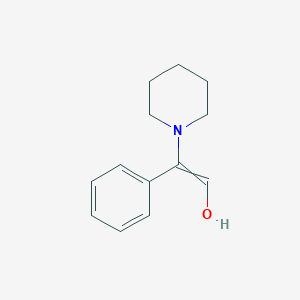
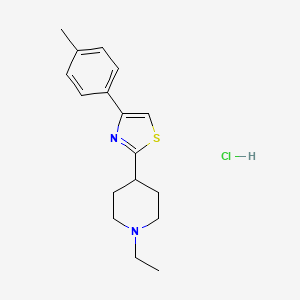
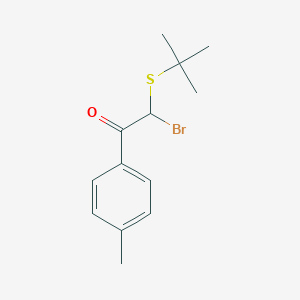

![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
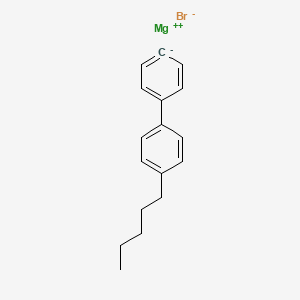
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
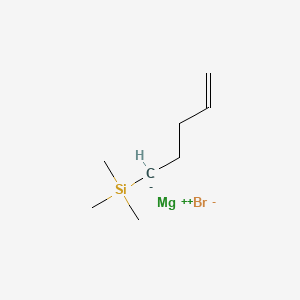
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
